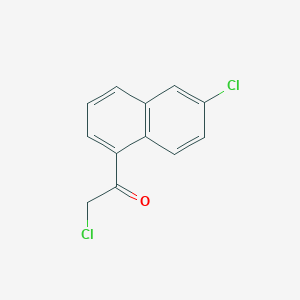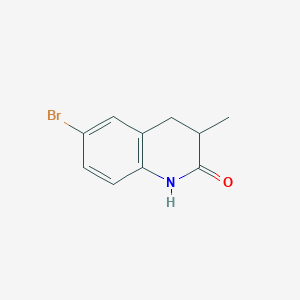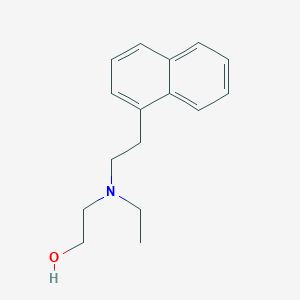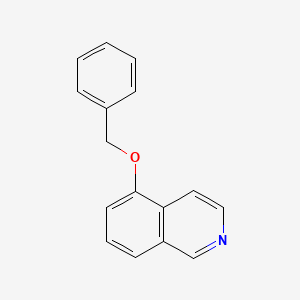
5-(Benzyloxy)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)isoquinoline is a chemical compound belonging to the isoquinoline family, characterized by a benzyl group attached to the oxygen atom at the 5th position of the isoquinoline ring Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines but with the nitrogen atom positioned differently
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and benzyl alcohol.
Reaction Conditions: The benzylation of isoquinoline can be achieved through a nucleophilic substitution reaction. This involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of benzyl alcohol, forming a benzyl oxide anion.
Coupling Reaction: The benzyl oxide anion then reacts with isoquinoline under reflux conditions to form this compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Benzyloxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents, nitrating agents
Major Products:
Oxidation Products: Quinoline derivatives
Reduction Products: Reduced isoquinoline derivatives
Substitution Products: Functionalized isoquinoline derivatives
Aplicaciones Científicas De Investigación
5-(Benzyloxy)isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)isoquinoline involves its interaction with various molecular targets, including enzymes and receptors. The benzyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The isoquinoline moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their activity.
Comparación Con Compuestos Similares
1-Benzylisoquinoline: Similar structure but with the benzyl group attached directly to the nitrogen atom.
Papaverine: A benzylisoquinoline alkaloid with vasodilatory properties.
Noscapine: Another benzylisoquinoline alkaloid with antitussive and anticancer properties.
Uniqueness: 5-(Benzyloxy)isoquinoline is unique due to the specific positioning of the benzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological profiles and applications compared to other benzylisoquinoline derivatives.
Propiedades
Número CAS |
61672-52-4 |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
5-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C16H13NO/c1-2-5-13(6-3-1)12-18-16-8-4-7-14-11-17-10-9-15(14)16/h1-11H,12H2 |
Clave InChI |
KADVOJZKYIJXOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(Imidazo[1,2-a]pyridin-2-yl)benzamide](/img/structure/B11872070.png)
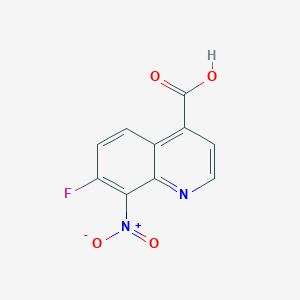
![2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane](/img/structure/B11872086.png)
![4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11872093.png)
